3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with a unique structure that includes an oxolane ring substituted with aminoethyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol typically involves the reaction of 2,2,5,5-tetramethyloxolane-3-one with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may also influence signaling pathways and cellular processes through its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the aminoethyl group but differs in the ring structure.
Serotonin: Similar in having an aminoethyl group but has a different functional group arrangement.
Melatonin: Contains an indole ring and an aminoethyl group, differing in overall structure.
Uniqueness
3-(2-Aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol is unique due to its oxolane ring structure combined with the aminoethyl and tetramethyl substitutions. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2,2,5,5-tetramethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2)7-10(12,5-6-11)9(3,4)13-8/h12H,5-7,11H2,1-4H3 |
InChI Key |
LJZSGGLYCWHDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)(CCN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.